molecular formula C8H8F2O2 B141254 4-Ethoxy-2,3-difluorophenol CAS No. 126163-56-2

4-Ethoxy-2,3-difluorophenol

Cat. No.: B141254
CAS No.: 126163-56-2
M. Wt: 174.14 g/mol
InChI Key: PKIYFPSPIFCDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,3-difluorophenol is an organic compound with the molecular formula C8H8F2O2 It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-difluorophenol typically involves the reaction of 4-ethoxy-2,3-difluorobromobenzene with magnesium in the presence of iodine to form a Grignard reagent. This intermediate is then reacted with a suitable electrophile to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2,3-difluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups play a crucial role in modulating its activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,3-Difluoro-4-ethoxyphenol
  • 4-Ethoxy-2,3-difluorobenzene
  • 2,3-Difluoro-4-ethoxybenzeneboronic acid

Comparison: 4-Ethoxy-2,3-difluorophenol is unique due to the presence of both ethoxy and fluorine groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

4-ethoxy-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYFPSPIFCDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560996
Record name 4-Ethoxy-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126163-56-2
Record name 4-Ethoxy-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-2,3-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.02 mol of 2,3-difluoroethoxybenzene are metalated according to 1b. Subsequently, 0.02 mol of trimethyl borate are added dropwise at a temperature of about -55° to -60° C. during the course of 0.5 h. The resulting suspension is subsequently stirred for a further 0.5 h, the temperature climbing to about -20°. 1.5 ml of 98% acetic acid are added. After about 15 min, the mixture is cooled to about -35° and a solution of 30% H2O2 /H2O (5 ml/2 ml) is added dropwise. After stirring for 2 h while slowly warming to room temperature, the organic phase is separated and the aqueous phase is extracted with methyl tert.butyl ether. Finally, the mixture is washed with saturated NaCl solution, dried and evaporated.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Name
H2O2 H2O
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,3-difluorophenol
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,3-difluorophenol
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2,3-difluorophenol
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2,3-difluorophenol
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2,3-difluorophenol
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2,3-difluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.